Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate
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Overview
Description
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is a compound that belongs to the class of Schiff base/ester liquid crystals. These compounds are known for their unique thermal stability, mesomorphic properties, and optical behavior. The structure of this compound includes a nonyl ester group, a hexyloxyphenyl group, and an imino linkage, which contribute to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves the reaction of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid with nonyl alcohol. The reaction is typically carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dry methylene chloride (DCM) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or imino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or imines.
Scientific Research Applications
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other liquid crystals and functional materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Utilized in the development of advanced materials for electronic displays and sensors.
Mechanism of Action
The mechanism of action of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves its interaction with molecular targets through its imino and ester groups. These interactions can lead to changes in the molecular conformation and alignment, which are crucial for its liquid crystalline behavior. The compound’s ability to form stable mesophases is attributed to the planarity and resonance effects of the phenyl rings and the imino linkage .
Comparison with Similar Compounds
Similar Compounds
4-[(4-(Hexyloxy)phenylimino)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nonyl ester.
4-[(4-(Hexyloxy)phenylimino)methyl]benzoate derivatives: Compounds with different alkyl or aryl groups attached to the ester moiety.
Uniqueness
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is unique due to its combination of a nonyl ester group and a hexyloxyphenyl group, which impart distinct thermal stability and mesomorphic properties. This makes it particularly valuable in the development of advanced liquid crystalline materials .
Properties
CAS No. |
793724-55-7 |
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Molecular Formula |
C29H41NO3 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
nonyl 4-[(4-hexoxyphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3 |
InChI Key |
FULOXPLIXGDVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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